molecular formula C19H14N2O3 B5696196 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile

5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile

Cat. No. B5696196
M. Wt: 318.3 g/mol
InChI Key: INTBJQKIILZJHH-UHFFFAOYSA-N
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Description

5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile, also known as DPTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is not well understood. However, studies have shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It is believed that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile exerts its anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have also shown that 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile can induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in lab experiments is its high yield and purity. However, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the study of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile. One direction is to further investigate its potential anticancer activity and the underlying mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and catalysis. Additionally, more studies are needed to assess the biocompatibility and toxicity of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in vivo.
In conclusion, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile.

Synthesis Methods

The synthesis of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile involves several steps, including the reaction of 2,5-dimethylpyrrole with 4-bromobenzaldehyde, followed by the reaction with ethyl cyanoacetate and then cyclization with p-toluenesulfonic acid. The yield of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is around 45% with a melting point of 178-180°C.

Scientific Research Applications

5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential use in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In organic electronics, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been used as an active layer in organic solar cells, field-effect transistors, and light-emitting diodes. In medicinal chemistry, 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential anticancer activity.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5-bis(furan-2-yl)furan-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-12-7-8-13(2)21(12)19-14(11-20)17(15-5-3-9-22-15)18(24-19)16-6-4-10-23-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTBJQKIILZJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile

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